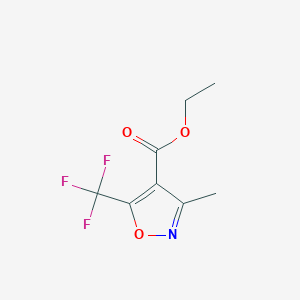

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate

CAS No.: 256471-34-8

Cat. No.: VC11605956

Molecular Formula: C8H8F3NO3

Molecular Weight: 223.1

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 256471-34-8 |

|---|---|

| Molecular Formula | C8H8F3NO3 |

| Molecular Weight | 223.1 |

| IUPAC Name | ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-4(2)12-15-6(5)8(9,10)11/h3H2,1-2H3 |

| SMILES | CCOC(=O)C1=C(ON=C1C)C(F)(F)F |

Introduction

Structural Features

The compound features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The trifluoromethyl group at the 5-position introduces electron-withdrawing properties, enhancing its stability and reactivity.

General Synthetic Route

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is typically synthesized through multi-component reactions (MCRs) involving:

-

Hydroxylamine Hydrochloride: Provides the nitrogen and oxygen atoms for the isoxazole ring.

-

Ethyl Acetoacetate: Acts as the precursor for the ester functionality.

-

Trifluoroacetaldehyde or Derivatives: Introduces the trifluoromethyl group.

The reaction proceeds under basic conditions, often using catalysts like potassium carbonate or sodium hydroxide in solvents such as ethanol or acetonitrile.

Optimized Conditions

The reaction is carried out at moderate temperatures (40–60°C) to ensure high yields while minimizing side reactions. The product is purified through recrystallization or chromatography.

Medicinal Chemistry

Isoxazole derivatives, including ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate, are widely studied for their biological activities:

-

Anticancer Potential: Isoxazoles are known to inhibit tumor cell growth by targeting specific enzymes or pathways.

-

Antimicrobial Properties: The trifluoromethyl group enhances lipophilicity, improving membrane permeability and antimicrobial efficacy.

Material Sciences

The compound's stability and electron-withdrawing trifluoromethyl group make it suitable for:

-

Electrochemical Applications: Used in sensors and organic electronic devices.

-

Polymer Chemistry: As a building block for fluorinated polymers with unique thermal and chemical resistance.

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume